molecular formula C11H12ClN3O B571812 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1353637-44-1

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B571812
CAS No.: 1353637-44-1
M. Wt: 237.687
InChI Key: OUIMHYFRCMWCEA-UHFFFAOYSA-N
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Description

The compound “6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also contains a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[4,3-c]pyridine core would contribute to the rigidity of the molecule, while the tetrahydro-2H-pyran-2-yl group could introduce some flexibility .

Scientific Research Applications

  • Corrosion Inhibition : Pyrazolopyridine derivatives, including structures similar to 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, have been synthesized and investigated for their potential as corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Crystal Structure and Computational Studies : Synthesis and structural analysis of pyrazole derivatives, including those closely related to the compound , have been carried out. These studies include crystal structure determination and computational studies, contributing to the understanding of molecular structures and properties (Shen, Huang, Diao, & Lei, 2012).

  • Optical and Electronic Device Applications : Investigations into the structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been conducted. These studies are significant for the development of materials for optical and electronic devices, including applications in photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

  • Antiproliferative Activity in Cancer Research : Certain pyrazolo[4,3-c]pyridines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating potential in cancer treatment (Razmienė et al., 2021).

  • Spin-Transition Properties in Iron(II) Complexes : The compound has been studied for its role in thermal and light-induced spin-transitions in iron(II) complexes. This research is relevant in materials science, particularly in the development of materials with spin-crossover properties (Pritchard et al., 2009).

  • Biomedical Applications : Pyrazolo[3,4-b]pyridines, including structures similar to this compound, have been extensively studied for various biomedical applications, including as potential therapeutic agents (Donaire-Arias et al., 2022).

Properties

IUPAC Name

6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIMHYFRCMWCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855635
Record name 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353637-44-1
Record name 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At r.t. to a suspension of 6-chloro-1H-pyrazolo[4,3-c]pyridine (0.5 g, 3 mmol) (Frontier Cat. No. Z13659) in methylene chloride (3 mL) and THF (1 mL) was added methanesulfonic acid (42 μL, 0.65 mmol), followed by dihydropyran (0.89 mL, 9.8 mmol). The mixture was stirred at r.t. for 2 h., and then at 50° C. overnight. After cooling the mixture was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.8 g). LCMS (M+H)+=238.0; LCMS (M-84+H)+=154.0/156.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
42 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

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